5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one
Description
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-acetyl-4-hydroxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2O3/c1-3(10)5-6(11)8-4(2)9-7(5)12/h1-2H3,(H2,8,9,11,12) |
InChI Key |
VGVGWJZKWWVJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent acetylation. The reaction conditions typically include:
Condensation: Ethyl acetoacetate and urea are heated in the presence of an acid catalyst such as hydrochloric acid.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidinone ring.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares 5-acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one with structurally related pyrimidinones, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Effects and Structural Variations
Key Observations :
- Thioxo substitution (e.g., in 2-thioxo derivatives) reduces planarity and modifies tautomeric equilibria, impacting reactivity .
- Aromatic substituents at C4 (e.g., phenyl or thienyl) enhance lipophilicity and π-π stacking interactions, critical for biological target binding .
Physicochemical Properties
Key Observations :
- The hydroxyl group in the target compound likely lowers its melting point compared to 4b (234°C) due to reduced crystallinity, though data are lacking.
- Ethoxycarbonyl groups (as in 4c) exhibit stronger IR absorption at 1725 cm⁻¹ compared to acetyl (1705 cm⁻¹) .
Biological Activity
5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is CHNO, with a molecular weight of 168.15 g/mol. Its structure features an acetyl group at the 5-position, a hydroxy group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. This specific substitution pattern contributes to its unique chemical and biological properties, enhancing its solubility and interaction potential compared to similar compounds .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that its mechanism may involve interference with nucleic acid synthesis in pathogens, making it a candidate for developing new antimicrobial agents .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It has been shown to potently inhibit cyclooxygenase-2 (COX-2) activity, with IC values comparable to standard anti-inflammatory drugs like celecoxib . The inhibition of COX-2 may reduce the production of pro-inflammatory prostaglandins, suggesting potential applications in treating inflammatory diseases.
Table 2: COX-2 Inhibition Comparison
| Compound | IC (µmol) |
|---|---|
| This compound | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
The biological activity of this compound can be attributed to its functional groups:
- Nucleophilic Substitution : The acetyl group allows for nucleophilic substitution reactions, enhancing interaction with biological targets.
- Enzyme Inhibition : The hydroxy group can participate in enzyme inhibition, particularly in pathways related to inflammation .
- Cytokine Modulation : Studies suggest that this compound may modulate cytokine production, further contributing to its anti-inflammatory effects .
Case Studies and Research Findings
Recent studies have explored the structure-activity relationships (SARs) of pyrimidine derivatives, highlighting how modifications can enhance biological activity. For instance, compounds structurally similar to this compound have shown varying degrees of efficacy against different biological targets .
Case Study Example : A study demonstrated that derivatives with additional hydroxyl or methyl groups exhibited increased COX-2 inhibition compared to their parent compounds, indicating that further structural modifications could optimize therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
